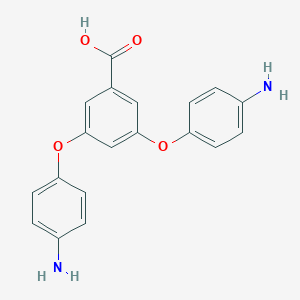

3,5-bis(4-aminophenoxy)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(4-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c20-13-1-5-15(6-2-13)24-17-9-12(19(22)23)10-18(11-17)25-16-7-3-14(21)4-8-16/h1-11H,20-21H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKOSOUTWDOOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

195189-46-9 | |

| Record name | Benzoic acid, 3,5-bis(4-aminophenoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195189-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50457767 | |

| Record name | 3,5-bis(4-aminophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195189-45-8 | |

| Record name | 3,5-bis(4-aminophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(4-aminophenoxy)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 3,5 Bis 4 Aminophenoxy Benzoic Acid

Established Synthetic Routes for Monomer Production

The synthesis of 3,5-bis(4-aminophenoxy)benzoic acid (BAPBA) is typically a multi-step process. The most common and established route involves the creation of a dinitro precursor through nucleophilic aromatic substitution, followed by the reduction of the nitro groups to form the final diamine monomer.

Nucleophilic Aromatic Substitution Approaches

The initial step in the predominant synthesis of BAPBA involves a double nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes 3,5-dihydroxybenzoic acid as the starting backbone. The two hydroxyl groups of this molecule act as nucleophiles.

The general reaction scheme involves the condensation of 3,5-dihydroxybenzoic acid with two equivalents of a para-substituted nitrobenzene (B124822), most commonly 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. The reaction is carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), in the presence of a weak base, typically anhydrous potassium carbonate (K₂CO₃).

The mechanism proceeds as follows:

The base deprotonates the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid, forming a more potent nucleophile (a phenoxide).

This phenoxide then attacks the electron-deficient carbon atom bearing the halogen on the p-nitro-halobenzene. The strong electron-withdrawing nature of the nitro group in the para position is crucial as it activates the aromatic ring towards nucleophilic attack.

The halide is displaced as a leaving group, forming an ether linkage. This process occurs at both hydroxyl positions on the benzoic acid ring.

This SNAr reaction yields the intermediate compound, 3,5-bis(4-nitrophenoxy)benzoic acid. The choice of the halogen on the nitrobenzene derivative is significant; fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, even though the bond itself is strong. masterorganicchemistry.com

Reduction Strategies for Precursor Compounds

Following the successful synthesis of the dinitro intermediate, 3,5-bis(4-nitrophenoxy)benzoic acid, the next critical step is the reduction of the two nitro groups to amino groups to yield the target monomer, this compound. Several reduction strategies are effectively employed for this transformation.

Catalytic Hydrogenation: This is a widely used and clean method for reducing aromatic nitro groups. The process involves treating the dinitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Palladium on activated carbon (Pd/C) is a common and efficient catalyst for this purpose. The reaction is typically carried out in a solvent such as ethanol, ethyl acetate, or DMF at a slightly elevated temperature. This method is highly efficient and selective, and the primary by-product is water, making purification simpler.

Chemical Reduction: Alternatively, chemical reducing agents can be used. A classic method involves the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). This method is robust and effective for a wide range of nitroarenes. Another common agent is hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C or Raney nickel, which offers a milder alternative to high-pressure hydrogenation.

The choice of reduction method often depends on the scale of the synthesis, available equipment, and desired purity, as trace metal contaminants from catalysts can be a concern for polymerization-grade monomers.

Optimization of Reaction Conditions and Yields

Achieving a high yield and purity of this compound is paramount for its use as a monomer. Optimization of reaction conditions for both the nucleophilic substitution and the reduction steps is therefore essential.

For the SNAr step, key parameters to optimize include the base, solvent, temperature, and reaction time.

Base: While potassium carbonate (K₂CO₃) is commonly used, other bases like sodium hydride (NaH) can be employed. researchgate.net NaH is a stronger, non-nucleophilic base that can lead to faster reaction rates but may also promote side reactions if not carefully controlled. researchgate.net

Solvent: Polar aprotic solvents like DMF, DMAc, or DMSO are necessary to solvate the potassium phenoxide intermediate and facilitate the substitution.

For the reduction step, optimization focuses on the choice of catalyst and reaction conditions.

Catalyst: The loading of the Pd/C catalyst in hydrogenation is a critical parameter. Sufficient catalyst is needed for the reaction to proceed to completion in a reasonable time, but excessive amounts can be costly and lead to difficulties in filtration.

Pressure and Temperature: In catalytic hydrogenation, hydrogen pressure and temperature are adjusted to ensure complete reduction of both nitro groups without affecting the other functional groups in the molecule.

The following table summarizes key parameters that are often optimized to improve reaction yields.

| Reaction Step | Parameter | Common Conditions | Optimization Goal |

| Nucleophilic Aromatic Substitution | Base | K₂CO₃, Cs₂CO₃, NaH | Maximize deprotonation, minimize side reactions |

| Solvent | DMF, DMAc, DMSO | Ensure solubility and stabilize intermediates | |

| Temperature | 60-150°C | Accelerate reaction rate without product decomposition researchgate.net | |

| Reactant Ratio | Slight excess of nitro-halobenzene | Drive reaction to completion | |

| Reduction | Reducing Agent | H₂/Pd/C, SnCl₂/HCl, Hydrazine/Pd/C | Achieve complete, clean, and selective reduction |

| Catalyst Loading | 5-10% Pd/C | Ensure efficient reaction without excessive cost | |

| H₂ Pressure | 1-10 atm | Ensure sufficient hydrogen for complete reduction | |

| Temperature | 25-80°C | Control reaction rate and prevent side reactions |

Purification and Analytical Assessment of Monomer Purity for Polymerization Fidelity

The final stage in producing this compound is rigorous purification and subsequent analytical validation. The purity of the monomer is of utmost importance, as even small impurities can significantly hinder the polymerization process, leading to polymers with lower molecular weights and inferior mechanical or thermal properties.

Purification: The primary method for purifying the crude BAPBA is recrystallization. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and often determined empirically. Common solvents for recrystallizing aromatic amino acids include ethanol, water, or mixtures containing DMF or acetic acid. The purified product is then collected by filtration, washed with a cold solvent to remove any residual mother liquor, and dried under vacuum.

Analytical Assessment: A suite of analytical techniques is used to confirm the identity, structure, and purity of the synthesized monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by verifying the specific environments of the hydrogen and carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the characteristic functional groups present, such as the N-H stretches of the amine groups (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and the C-O-C stretch of the ether linkages.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the monomer. By comparing the peak area of the main product to the areas of any impurity peaks, a quantitative measure of purity, often required to be >99.5% for polymerization, can be obtained.

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity. bldpharm.comuni.lu

Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. A broad melting range is indicative of impurities. The melting point for BAPBA is typically in the range of 240–245.8°C.

The table below outlines the typical analytical methods and the information they provide for quality assessment.

| Analytical Technique | Information Obtained | Typical Values/Observations for BAPBA |

| ¹H NMR / ¹³C NMR | Structural confirmation, proton/carbon environments | Confirms aromatic proton and carbon signals and functionalities. |

| FT-IR Spectroscopy | Identification of functional groups | N-H stretches (~3300-3400 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-O-C ether stretch. |

| HPLC | Purity assessment | Purity typically required to be >99.5% for polymerization. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular Weight: 336.34 g/mol ; Predicted m/z for [M+H]⁺: 337.11828. uni.lu |

| Melting Point | Purity indication | Sharp melting range, e.g., 240–245.8°C. |

Polymerization Chemistry and Mechanisms Utilizing 3,5 Bis 4 Aminophenoxy Benzoic Acid

Direct Polycondensation Reactions

Direct polycondensation is a primary method for polymerizing monomers like 3,5-bis(4-aminophenoxy)benzoic acid, where the amine and carboxylic acid groups react directly to form amide linkages, releasing a small molecule, such as water, as a byproduct. This approach can be tailored through different reaction conditions to yield specific polymer structures.

The AB₂ nature of this compound makes it an ideal candidate for the single-monomer synthesis of hyperbranched polymers. nih.gov These macromolecules are characterized by their highly branched, tree-like three-dimensional structures, which impart unique properties such as high solubility, low viscosity, and a high density of terminal functional groups compared to their linear analogues. nih.govacs.org The self-polycondensation of this monomer leads to a polymer with dendritic, linear, and terminal units.

Thermal polycondensation, or melt polycondensation, is a straightforward method for synthesizing hyperbranched polyamides from AB₂ monomers. This process involves heating the monomer above its melting point in an inert atmosphere. The high temperature provides the necessary energy to drive the amidation reaction between the amine and carboxylic acid groups, with the elimination of water.

The polymerization of this compound would proceed via self-condensation at elevated temperatures (typically >200°C), with the water byproduct being removed by vacuum to shift the equilibrium toward polymer formation. The resulting hyperbranched polyamide possesses a structure with repeating ether and amide linkages, offering a combination of thermal stability and some degree of flexibility. A similar approach has been successfully used for other bio-based AB₂ monomers to create hyperbranched polyamides under melt conditions. rsc.org The properties of the final polymer, such as molecular weight and degree of branching, can be controlled by reaction time and temperature. rsc.org

Table 1: Representative Thermal Properties of Hyperbranched Polyamides from an AB₂ Monomer Data based on a comparable bio-based hyperbranched polyamide system. rsc.org

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 97–102 °C |

| Char Yield at 800 °C (Nitrogen) | > 40% |

To achieve polymerization under milder conditions and gain better control over the polymer structure, condensing agent-assisted solution polymerization is frequently employed. This method avoids the high temperatures required for thermal polycondensation, which can sometimes lead to side reactions.

A prominent example is the Yamazaki-Higashi reaction, which utilizes a phosphite-based condensing agent. tandfonline.com For this compound, this involves dissolving the monomer in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), often with the addition of salts such as lithium chloride to improve solubility and prevent precipitation. A mixture of triphenyl phosphite (B83602) (TPP) and pyridine (B92270) is then added. acs.orgtandfonline.com The TPP and pyridine act as activating agents for the carboxylic acid group, facilitating its reaction with the amine groups at moderate temperatures (around 100-120°C). acs.orgtandfonline.com This method has been used to successfully prepare hyperbranched aromatic polyamides from this compound, yielding polymers with good solubility and defined structures. acs.org Another common condensing agent used for forming amide bonds from carboxylic acids and amines is N,N'-dicyclohexylcarbodiimide (DCC) or similar carbodiimides. vot.pl

Table 2: Polymerization Results for Hyperbranched Polyamide from this compound Data from a study utilizing triphenyl phosphite/pyridine as condensing agents. acs.org

| Reaction Temperature (°C) | Inherent Viscosity (dL/g) |

|---|---|

| 100 | 0.19 |

| 110 | 0.31 |

While not a conventional monomer for homopolyimides due to its AB₂ structure, this compound can be strategically incorporated as a comonomer in the synthesis of aromatic polyimides. Its two amine groups can react with aromatic tetracarboxylic dianhydrides, the standard monomers for polyimide synthesis. The unreacted carboxylic acid group remains as a pendant functional group on the polyimide backbone, which can enhance solubility, adhesion, or provide a site for subsequent crosslinking or functionalization. google.comresearchgate.net

The most common method for synthesizing polyimides is a two-step process. mdpi.com This protocol involves the reaction of a diamine with a dianhydride in a polar aprotic solvent at low to ambient temperatures. acs.org This first step yields a soluble poly(amic acid) precursor. researchgate.netgoogle.com In the second step, this precursor is converted into the final polyimide through cyclodehydration, which can be achieved either by thermal treatment (heating up to 300°C) or by chemical means using a dehydrating agent like acetic anhydride (B1165640) and a catalyst like pyridine at room temperature. mdpi.com

When using this compound as a comonomer, it would be mixed with a conventional aromatic diamine and reacted with a stoichiometric amount of a dianhydride. The resulting polymer is a co-poly(amic acid) with pendant carboxylic acid groups along the chain. The subsequent imidization step proceeds as usual, yielding a functionalized co-polyimide.

Figure 1: Two-Step Polyimide Synthesis via Poly(amic acid) Precursor [Diamine + Comonomer] + Dianhydride --(Step 1: Low Temp, Solvent)--> Poly(amic acid) --(Step 2: Heat or Chemical Dehydration)--> Polyimide + H₂O

Synthesis of Aromatic Polyimides and Co-polyimides

Elucidation of Polymerization Mechanisms

The formation of complex polymer structures from the monomer this compound is governed by specific polymerization principles. The inherent structure of this monomer, featuring one carboxylic acid group and two amino groups, predisposes it to particular reaction pathways that define the architecture of the resulting macromolecule.

Step-Growth vs. Chain-Growth Considerations in Condensation Polymerization

The polymerization of this compound proceeds via a step-growth polymerization mechanism, specifically through polycondensation. This process is fundamentally different from chain-growth polymerization. In step-growth polymerization, monomers, oligomers, and polymers can all react with one another throughout the reaction. fiveable.me The formation of the polyamide from this compound involves the reaction between the carboxylic acid group (-COOH) of one monomer and an amino group (-NH2) of another, forming an amide bond and eliminating a small molecule, typically water.

This step-wise mechanism means that monomer is consumed rapidly at the early stages of the reaction to form dimers, trimers, and other small oligomers. High molecular weight polymers are only formed at very high conversion rates, as longer chains must react with each other to significantly increase the polymer size. fiveable.menih.gov This is in stark contrast to chain-growth polymerization, where monomers add one at a time to a reactive chain end, and high molecular weight polymers are formed from the beginning of the reaction. The kinetics of this step-growth process are typically dependent on the concentration of the reactive functional groups. fiveable.me The direct polycondensation of this compound, for instance, can be carried out thermally or in solution with condensing agents, both methods relying on the step-wise reaction of the acid and amine functionalities. acs.org

Influence of Monomer Functionality on Branching Development in Hyperbranched Systems

The unique AB₂ structure of this compound is the primary driver for the development of a hyperbranched architecture. In this notation, 'A' represents the single carboxylic acid functional group, and 'B' represents the two amino functional groups. During polycondensation, the 'A' group of one monomer can react with a 'B' group of another monomer. Since each monomer unit has two 'B' groups, once it has reacted at one of its 'B' sites, its remaining 'B' group can react with another 'A' group from a different monomer.

This process naturally leads to the formation of a highly branched, tree-like or dendritic structure rather than a linear chain. The polymerization results in three distinct types of repeating units within the polymer structure:

Dendritic (or fully branched) units: Monomer units where all three functional groups (one 'A' and two 'B's) have reacted.

Linear units: Monomer units where the 'A' group and one of the 'B' groups have reacted, leaving one 'B' group unreacted.

Terminal units: Monomer units where only one of the 'B' groups has reacted, leaving the 'A' group and the other 'B' group unreacted (or, more commonly in AB2 polymerization, where the 'A' group is the focal point and the 'B' groups are the reactive terminals).

The statistical probability of these reaction pathways in a one-pot synthesis leads to a hyperbranched, rather than a perfectly branched (dendrimeric), structure which contains a combination of these unit types. researchgate.net

Control of Polymer Architecture and Molecular Characteristics

The ability to control the structural features of polymers derived from this compound is crucial for tailoring their final properties. Key parameters that can be manipulated include the degree of branching and the molecular weight.

Regulation of Degree of Branching in Hyperbranched Polymers

The degree of branching (DB) is a critical parameter for hyperbranched polymers, defined as the fraction of fully branched units relative to all possible branching points. For an ideal AB₂ system, the statistically expected maximum DB is 0.5 or 50%. researchgate.net

Several strategies can be employed to influence and regulate the DB, often by moving away from a simple one-pot polycondensation:

A₂ + B₃ Approach: An alternative to using an AB₂ monomer is the polycondensation of an A₂ monomer (e.g., a dicarboxylic acid) with a B₃ monomer (e.g., a triamine). In this approach, controlling the monomer feed ratio is critical to prevent gelation and to regulate the branching structure. nih.gov

Use of Pre-synthesized Dendrons: More complex methods involve synthesizing a small, perfectly branched dendritic molecule (a dendron) and then polymerizing it. For example, a G1 dendron (AB₄) or a G2 dendron (AB₈) can be synthesized from monomers like 3,5-diaminobenzoic acid and then polymerized to achieve hyperbranched polymers with a very high and controlled degree of branching (e.g., 0.72 for the AB₄ polymer). researchgate.net

These methods provide pathways to fine-tune the polymer architecture, moving from more linear structures to highly globular, dendritic ones, which in turn significantly impacts properties like solubility and viscosity.

Molecular Weight and Polydispersity Control

Controlling the molecular weight and the molecular weight distribution (polydispersity index, PDI) is essential for achieving desired material performance. For hyperbranched polymers from this compound, these characteristics are influenced by the synthesis method.

Research has shown that different polymerization conditions for this monomer and its ester derivative lead to varied molecular weights and polydispersities. For example, the direct polycondensation of this compound in N-methyl-2-pyrrolidone (NMP) using triphenyl phosphite and pyridine as condensing agents yielded a hyperbranched aromatic polyamide with a weight-average molecular weight (M_w) of 36,800 and a PDI of 1.8. acs.org In contrast, thermal polymerization of the same monomer resulted in a significantly higher M_w of 74,600 with a PDI of 2.6. acs.org Thermal polymerization of the methyl ester derivative, methyl 3,5-bis(4-aminophenoxy)benzoate, produced a polymer with an M_w of 47,800 and a higher PDI of 3.2. acs.org

These results demonstrate that reaction conditions play a crucial role. The higher PDI values (all >1.5) are characteristic of step-growth polymerization, which typically yields a broader distribution of polymer chain lengths compared to living polymerization methods. acs.org

A common strategy to control molecular weight in hyperbranched systems is the use of a core molecule. By adjusting the feed ratio of the AB₂ monomer to a multifunctional core molecule (a B_f "star center"), the average degree of polymerization (DP), and thus the final molecular weight, can be effectively controlled. researchgate.net

Interactive Data Table: Molecular Characteristics of Hyperbranched Polyamides

The table below summarizes the molecular weight and polydispersity of hyperbranched polyamides synthesized from this compound and its methyl ester under different conditions. acs.org

| Monomer | Polymerization Method | M_w ( g/mol ) | PDI (M_w/M_n) | T_g (°C) |

| This compound | Thermal Polymerization | 74,600 | 2.6 | 200 |

| Methyl 3,5-bis(4-aminophenoxy)benzoate | Thermal Polymerization | 47,800 | 3.2 | 180 |

| This compound | Direct Polycondensation | 36,800 | 1.8 | 200 |

Advanced Polymeric Materials Derived from 3,5 Bis 4 Aminophenoxy Benzoic Acid

Hyperbranched Aromatic Polyamides (HBAPs)

Hyperbranched polymers, characterized by their highly branched, tree-like structures, can be synthesized in a single step from ABx-type monomers like 3,5-bis(4-aminophenoxy)benzoic acid. This one-pot synthesis is a cost-effective alternative to the multi-step procedures required for producing perfectly branched dendrimers. The resulting hyperbranched aromatic polyamides (HBAPs) exhibit distinct properties such as high solubility, low viscosity, and a high density of terminal functional groups.

Structural Diversity and Connectivity (Terminal, Dendritic, and Linear Units)

The structure of HBAPs derived from AB2 monomers is a combination of three main units:

Terminal units (T): These units have unreacted B (carboxyl) or A (amino) groups and are located at the periphery of the macromolecule.

Dendritic units (D): Also known as fully branched units, these are formed when an A group reacts with two B groups. In the case of an AB2 monomer, this would involve the carboxylic acid group reacting with two amine groups from other monomers.

Linear units (L): These units are formed when an A group reacts with one B group, leading to a linear extension of the polymer chain.

The degree of branching (DB) is a crucial parameter that quantifies the extent of branching in a hyperbranched polymer. It is defined as:

DB (%) = (D + T) / (D + T + L) * 100

A higher DB indicates a more compact and globular structure. The relative proportions of these units can be determined using techniques like 1H-NMR spectroscopy by integrating the signals corresponding to the protons in each type of unit. For instance, in a study of hyperbranched polyamides, the peaks corresponding to the protons of the dendritic, linear, and terminal units could be assigned and integrated to calculate the DB. nih.gov

The molecular structure of hyperbranched polyesteramides has been studied using techniques like size exclusion chromatography (SEC), mass spectrometry (MS), and small-angle neutron scattering (SANS). researchgate.net These analyses reveal that even narrow fractions can consist of various isomers, with the number of isomers increasing with the molecular mass. researchgate.net

Influence of Monomer Modifications (e.g., Methyl Esters)

Modification of the monomer, such as converting the carboxylic acid group to its methyl ester, can influence the polymerization process and the final polymer properties. For example, the synthesis of hyperbranched polyesters has been achieved through the thermal self-condensation of 3,5-bis(trimethylsiloxy)benzoyl chloride, a modified AB2 monomer. researchgate.net In other cases, the hydrolysis of methyl esters under basic conditions is a common step to generate the corresponding carboxylic acids. researchgate.net This type of modification can be used to control the reactivity of the monomer and to introduce specific functionalities. The use of sustainable solvents in polymerization reactions involving ester-functionalized monomers is also an area of active research. semanticscholar.org

End-Capping Reactions and Their Effects on Polymer Structure

The terminal functional groups of HBAPs can be modified through end-capping reactions. This allows for the tailoring of the polymer's properties, such as solubility, reactivity, and thermal stability. For example, amine-terminated or carboxylic acid-terminated hyperbranched polyamides can be synthesized, offering different possibilities for further reactions or applications. nih.gov In a study on hyperbranched poly(ester-amide)s, the feed ratio of monomers and "star centers" was used to control the molecular weight, and the resulting structures were analyzed by 1H NMR spectroscopy to determine the average degree of polymerization and branching. researchgate.net

High-Performance Polyimides and Copolymers

The structural features of this compound also make it a valuable component in the synthesis of high-performance polyimides and their copolymers. These materials are known for their excellent thermal stability, chemical resistance, and mechanical properties.

Polyetherimides Incorporating Structural Analogues

While direct synthesis of polyetherimides from this compound is not extensively documented in the provided results, the synthesis of polyimides from structurally analogous diamines provides insight into the expected properties. For instance, aromatic polyimides based on 2,6-bis(4-aminophenoxy)naphthalene have been synthesized and shown to have high thermal stability and good mechanical properties. researchgate.net Similarly, aramid copolymers incorporating flexible bis(4-aminophenoxy) benzene (B151609) moieties have been developed, demonstrating enhanced processability and the ability to form thin, clear films with high thermal decomposition temperatures. mdpi.com The ether linkages in these monomers contribute to increased flexibility and solubility of the resulting polymers.

| Polymer System | Monomers | Key Properties |

| Aramid Copolymers mdpi.com | bis(4-aminophenoxy) benzene derivatives, p-phenylenediamine, terephthaloyl chloride | High molecular weight (>150 kDa), form thin films (3-10 µm), Tg up to 292.7°C, Td up to 465.5°C |

| Benzonorbornane-based Polyimides researchgate.net | 3,6-bis(4-aminophenoxy)benzonorbornane, various dianhydrides | Flexible and tough films, Tg between 209°C and 327°C, good tensile properties |

Table 1: Properties of Polyimides and Copolymers with Structural Analogues

Polyimides with Pendant Carboxylic Acid Moieties

The carboxylic acid group in this compound can be retained as a pendant group in the final polyimide structure. This is typically achieved by reacting the diamine functionalities of the monomer with a dianhydride. These pendant carboxylic acid groups can enhance the polymer's solubility in alkaline solutions, improve its adhesion to various substrates, and provide sites for crosslinking or further chemical modification.

For example, an alkali-soluble polyimide with carboxylic acid side groups was prepared from 3,5-diaminobenzoic acid (a structural analogue) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). jbnu.ac.kr The resulting polyimide was soluble in most aqueous alkaline developers. jbnu.ac.kr The carboxylic acid groups could then be partially esterified to introduce photosensitive groups, creating a positive-working photosensitive polyimide. jbnu.ac.kr

| Polymer System | Monomers | Key Features |

| Carboxylic Acid-Functionalized Polyimide jbnu.ac.kr | 3,5-diaminobenzoic acid, 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Soluble in aqueous alkaline solutions, allows for further esterification to create photosensitive polyimides. |

| Polyimides with Bulky Pendant Groups csic.es | Novel dianhydrides with phenyl pendant groups, various aromatic diamines | Improved solubility in organic solvents compared to unmodified polyimides. |

Table 2: Polyimides with Pendant Functional Groups

Fluorinated Polyimides and Their Variants

The incorporation of fluorine atoms into polyimide structures is a well-established strategy for enhancing key properties such as solubility, thermal stability, optical transparency, and dielectric performance. researchgate.netresearchgate.net Polyimides can be synthesized using this compound (BAPBA) acting as a diamine monomer in a polycondensation reaction with a fluorinated dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

The presence of the bulky, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂) group disrupts polymer chain packing, which reduces intermolecular interactions. This structural change leads to improved solubility in common organic solvents, a significant advantage for polymer processing and film casting. researchgate.net Furthermore, the low polarizability of the C-F bond contributes to a lower dielectric constant and reduced moisture absorption, making these materials highly suitable for microelectronics applications. researchgate.net The pendant carboxylic acid group from the BAPBA unit offers a site for further chemical modification, such as cross-linking or the attachment of other functional moieties, and can improve solubility in basic aqueous solutions. researchgate.net

The resulting fluorinated polyimides exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net These characteristics, combined with their desirable optical and electrical properties, position them as valuable materials for advanced aerospace, electronics, and gas separation membrane applications.

Table 1: Expected Properties of Fluorinated Polyimides Derived from BAPBA and 6FDA Note: Data is extrapolated from analogous fluorinated polyimide systems.

| Property | Expected Value Range | Rationale / Reference |

| Glass Transition Temp. (Tg) | 250 - 320 °C | High rigidity of the polymer backbone. researchgate.netresearchgate.net |

| 10% Weight Loss Temp. (Td₁₀) | > 500 °C | High thermal stability of imide rings and aromatic structure. researchgate.net |

| Dielectric Constant (1 MHz) | 2.7 - 3.1 | Presence of fluorine reduces polarizability and moisture uptake. researchgate.net |

| Solubility | Soluble in NMP, DMAc, THF | Disruption of chain packing by bulky -C(CF₃)₂ groups. researchgate.netresearchgate.net |

| Cutoff Wavelength | < 380 nm | Reduced charge-transfer complex formation due to -C(CF₃)₂ groups. researchgate.net |

Other Functional Polymer Systems

Poly(ether ether ketone amide)s (PEEKAs)

Poly(ether ether ketone amide)s (PEEKAs) are high-performance thermoplastics that merge the desirable characteristics of polyamides and poly(ether ether ketone)s, such as high thermal stability, chemical resistance, and mechanical toughness. researchgate.net These polymers can be synthesized via low-temperature solution polycondensation of a diamine monomer with a diacid chloride containing ether and ketone linkages. researchgate.net In this context, this compound serves as the diamine component.

The incorporation of flexible ether (–O–) and ketone (–C=O–) groups into the rigid polyamide backbone enhances processability by improving solubility and lowering the melt viscosity. researchgate.net PEEKAs derived from BAPBA are expected to be readily soluble in polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP). researchgate.net This solubility allows for the casting of tough, flexible films from solution.

These polymers exhibit high glass transition temperatures (Tg), typically in the range of 250–300 °C, and excellent thermal stability, with decomposition temperatures often exceeding 400 °C. researchgate.net The combination of robust thermal and mechanical properties with enhanced processability makes PEEKAs suitable for applications as engineering plastics, high-temperature adhesives, and matrix resins for advanced composites.

Table 3: Representative Properties of Poly(ether ether ketone amide)s Note: Data is based on analogous PEEKA systems.

| Property | Value Range | Method/Solvent | Reference |

| Inherent Viscosity | 0.40 - 0.55 dL/g | DMAc at 30 °C | researchgate.net |

| Glass Transition Temperature (Tg) | 250 - 302 °C | DSC | researchgate.net |

| 10% Weight Loss Temperature (T₁₀) | 395 - 410 °C | TGA in N₂ | researchgate.net |

| Solubility | Soluble | NMP, DMAc, DMF | researchgate.netresearchgate.net |

Grafted Polymer Layers via Diazonium Salt Derivatives

The two primary amine groups on the this compound molecule can be readily converted into diazonium salt functionalities (-N₂⁺) through reaction with a nitrosating agent (e.g., NaNO₂) in an acidic medium. nih.govresearchgate.net The resulting bipodal diazonium salt, 3,5-bis(4-diazophenoxy)benzoic acid, is a powerful agent for surface modification. researchgate.net

This bifunctional molecule can be covalently grafted onto various conductive or semiconductive surfaces (such as gold, carbon, or silicon) through electrochemical reduction. nih.govresearchgate.net During this process, an electron is transferred to the diazonium group, causing the release of N₂ gas and the formation of a highly reactive aryl radical, which then forms a covalent bond with the substrate surface. nih.gov

Because each molecule possesses two diazonium groups, it can act as a "bipodal" linker, bonding to the surface at two points or bonding to the surface at one point while the second group reacts with another molecule. This leads to the formation of a stable, cross-linked organic multilayer film. researchgate.net The thickness and density of these grafted layers can be controlled by experimental parameters like concentration and the number of electrochemical cycles. researchgate.net The presence of the carboxylic acid group on the grafted layer provides a handle for further chemical functionalization. Characterization using techniques like atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) has confirmed the successful grafting and multilayer formation of these films on gold surfaces. researchgate.net This method provides a robust route to creating well-defined, functional organic coatings for applications in sensors, biosensors, and corrosion protection. nih.govmdpi.com

Table 4: Summary of Surface Grafting via BAPBA-Diazonium Salt

| Feature | Description | Finding / Implication | Reference |

| Precursor | This compound | Converted to 3,5-bis(4-diazophenoxy)benzoic acid tetrafluoroborate. | researchgate.net |

| Grafting Method | Electrochemical deposition (reduction) | Aryl radicals form covalent bonds with the substrate. | nih.govresearchgate.net |

| Substrate | Gold (Au) | Method is applicable to various conductive surfaces. | researchgate.net |

| Layer Structure | Multilayers | The bipodal nature of the salt facilitates cross-linking and layer buildup. | researchgate.net |

| Characterization | AFM, XPS | Confirmed the presence of grafted phenyl groups on the surface. | researchgate.net |

Structure Property Relationships in 3,5 Bis 4 Aminophenoxy Benzoic Acid Derived Polymers

Thermal Performance and Stability Profiles

The thermal behavior of polymers derived from 3,5-BAPBA and its analogs is a key indicator of their performance limits in demanding applications. Properties such as the glass transition temperature (Tg) and thermal degradation temperature (Td) are directly influenced by the molecular structure of the polymer chains.

Glass Transition Behavior (Tg)

The glass transition temperature (Tg) marks the transition from a rigid, glassy state to a more flexible, rubbery state. For high-performance polymers, a high Tg is desirable as it defines the upper service temperature for maintaining mechanical integrity.

Polymers synthesized using monomers structurally similar to 3,5-BAPBA exhibit a wide range of Tg values, which are highly dependent on the specific comonomers and the resulting polymer backbone. For instance, aramid copolymers synthesized using 1,3-bis(4-aminophenoxy) benzene (B151609) (MBAB), which shares the meta-linkage pattern of 3,5-BAPBA, display a Tg of 270.1°C. capes.gov.brresearchgate.net In contrast, when the more linear and rigid 1,4-bis(4-aminophenoxy) benzene (PBAB) isomer is used, the Tg increases to 292.7°C. capes.gov.brresearchgate.net This highlights the significant impact of isomeric substitution on chain mobility.

Other related polyamides and polyimides show Tg values ranging from 180°C to over 327°C, depending on the flexibility of the dianhydride or dicarboxylic acid used in the polymerization. For example, a series of polyimides derived from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene showed glass transition temperatures between 180-220°C. A series of polyamides prepared from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (B12547273) had Tg values between 203–268°C. capes.gov.br

Table 1: Glass Transition Temperatures (Tg) of Related Aramid Copolymers

| Polymer | Monomer | Tg (°C) |

|---|---|---|

| MBAB-Aramid | 1,3-bis(4-aminophenoxy) benzene | 270.1 capes.gov.brresearchgate.net |

| PBAB-Aramid | 1,4-bis(4-aminophenoxy) benzene | 292.7 capes.gov.brresearchgate.net |

Thermogravimetric Analysis and Degradation Temperatures (Td)

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a polymer by measuring its weight loss as a function of temperature. The degradation temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs, is a critical parameter for materials intended for high-temperature use.

Polymers derived from the 3,5-BAPBA motif are characterized by their excellent thermal stability, a result of their aromatic backbones. Research indicates that polyimides synthesized directly from 3,5-BAPBA can exhibit thermal stability at temperatures exceeding 375°C. Aramid copolymers based on the meta-linked MBAB monomer show an onset of thermal decomposition at 449.6°C. capes.gov.brresearchgate.net The para-linked PBAB-aramid is even more stable, with a decomposition onset at 465.5°C. capes.gov.brresearchgate.net

Similarly, a series of polyamides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene recorded 10% mass loss temperatures in the range of 456–472°C in a nitrogen atmosphere. capes.gov.br This high thermal stability is a hallmark of aromatic polyamides and polyimides containing ether linkages.

Table 2: Thermal Decomposition Temperatures of Related Aramid Copolymers

| Polymer | Monomer | Onset of Thermal Decomposition (°C) |

|---|---|---|

| MBAB-Aramid | 1,3-bis(4-aminophenoxy) benzene | 449.6 capes.gov.brresearchgate.net |

| PBAB-Aramid | 1,4-bis(4-aminophenoxy) benzene | 465.5 capes.gov.brresearchgate.net |

Relationship to Polymer Backbone Rigidity and Functional Group Incorporation

The thermal properties of these polymers are intrinsically linked to the rigidity of their backbones and the nature of their constituent functional groups.

Backbone Rigidity : The primary determinant of Tg and Td is the flexibility of the polymer chain. The inclusion of meta-linkages, as found in 3,5-BAPBA and the MBAB monomer, introduces a kink in the polymer backbone. This disrupts chain packing and increases rotational freedom compared to linear para-linkages. Consequently, polymers with meta-isomers, like MBAB-aramid, exhibit lower Tg and Td values than their rigid, linear para-linked counterparts like PBAB-aramid. researchgate.net The linear structure of PBAB-aramid allows for more efficient packing and stronger intermolecular pi-pi interactions, which restricts segmental motion and requires more thermal energy to induce glass transition and decomposition. capes.gov.brresearchgate.net

Functional Group Incorporation : The ether linkages (–O–) present in the 3,5-BAPBA structure impart a degree of flexibility to the polymer chain, which can lower the Tg compared to polymers with more rigid linking groups. However, these ether bonds also contribute to high thermal stability. The introduction of other functional groups, such as bulky side groups (e.g., tert-butyl), can hinder chain packing and decrease both Tg and mechanical strength by creating more free volume. capes.gov.br Conversely, groups that promote strong intermolecular forces, such as the amide linkages (–CO–NH–) that form extensive hydrogen bonds in aramids, significantly enhance both thermal stability and mechanical properties. capes.gov.br

Mechanical Characteristics of Fabricated Materials

The mechanical properties of materials fabricated from these polymers, such as films and fibers, determine their suitability for structural applications. Tensile strength, elongation, and modulus are key metrics that are also governed by the underlying molecular structure.

Tensile Strength and Elongation at Break

Tensile strength measures the maximum stress a material can withstand before fracturing, while elongation at break indicates its ductility or flexibility. For high-performance polymers, a combination of high strength and reasonable elongation is often desired.

Aramid films made from the meta-linked MBAB show a tensile strength of 107.1 MPa and a high elongation at break of 50.7%. capes.gov.brresearchgate.net The more rigid PBAB-aramid films exhibit both higher tensile strength (113.5 MPa) and greater elongation (58.4%). capes.gov.brresearchgate.net This demonstrates that the enhanced intermolecular interactions in the linear polymer not only increase strength but can also improve toughness.

Other related polymers show a wide variation. Polyamides with bulky tert-butyl side groups had tensile strengths ranging from 35–84 MPa with a much lower elongation of 3–7%, indicating a more brittle nature. capes.gov.br In contrast, certain tough polyimide films derived from a related benzoyl-containing diamine reported tensile strengths of 105-133 MPa and remarkable elongations, in some cases exceeding 160%.

Table 3: Mechanical Properties of Related Aramid Copolymer Films

| Polymer | Monomer | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| MBAB-Aramid | 1,3-bis(4-aminophenoxy) benzene | 107.1 capes.gov.brresearchgate.net | 50.7 capes.gov.brresearchgate.net |

| PBAB-Aramid | 1,4-bis(4-aminophenoxy) benzene | 113.5 capes.gov.brresearchgate.net | 58.4 capes.gov.brresearchgate.net |

Modulus of Elasticity

The modulus of elasticity, or Young's modulus, quantifies the stiffness of a material. A high modulus indicates a rigid material that deforms less under a given load. This property is highly sensitive to backbone linearity and intermolecular forces.

While specific modulus data for MBAB and PBAB aramids are not detailed in the provided search results, it is a general principle that increased backbone rigidity and stronger intermolecular forces lead to a higher modulus. Therefore, the PBAB-aramid is expected to have a higher modulus than the MBAB-aramid.

For context, related polyimide films show an initial modulus between 2.6–3.1 GPa. A series of polyamides containing a bulky tert-butyl group reported a tensile modulus in the range of 1.2–2.5 GPa, with the lower stiffness likely attributable to the disruption of chain packing by the side group. capes.gov.br

Solution Behavior and Processability

The processability of polymers is fundamentally linked to their ability to be dissolved or melted. For rigid aromatic polymers, which often suffer from poor solubility, the introduction of a hyperbranched architecture using monomers like 3,5-bis(4-aminophenoxy)benzoic acid offers a significant advantage.

Hyperbranched aromatic polyamides derived from this compound exhibit enhanced solubility in a range of organic solvents. Unlike linear rigid-rod polyamides that are often only soluble in strong acids, these hyperbranched structures can be dissolved in polar aprotic solvents. Research indicates that these polymers are soluble in solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net This improved solubility is a hallmark of dendritic macromolecules and is attributed to two main factors: the presence of numerous chain ends that interact favorably with solvent molecules and a globular, non-entangling structure that prevents the tight chain packing and strong intermolecular hydrogen bonding that hinder the dissolution of linear analogues. researchgate.net

The incorporation of flexible ether linkages (–O–) in the monomer backbone further contributes to the improved solubility of the resulting polyamides. Even when copolymerized, the presence of AB2 branching points dramatically improves the properties and solubility of the resulting copolymers. researchgate.net

Table 1: Solubility of Hyperbranched Aromatic Polyamides in Various Solvents

| Solvent | Solubility |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| N,N-Dimethylacetamide (DMAc) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| m-Cresol | Soluble |

| Pyridine (B92270) | Soluble |

| Tetrahydrofuran (THF) | Generally Insoluble |

| Chloroform | Generally Insoluble |

| This table represents the typical solubility behavior of hyperbranched aromatic polyamides based on available literature. Specific solubility can vary with molecular weight and end-capping groups. |

A defining characteristic of hyperbranched polymers is their low intrinsic viscosity compared to linear polymers of equivalent molecular weight. researchgate.net This behavior stems from their compact, spherical, or globular molecular shape, which leads to a smaller hydrodynamic volume in solution. The reduced chain entanglement in hyperbranched architectures is a direct cause of this lower viscosity. researchgate.net

For polyamides derived from this compound, this low viscosity is a significant advantage for processing, as it allows for the preparation of high-solids-content solutions that remain manageable for techniques like casting or spin-coating. While specific intrinsic viscosity values for homopolymers of this compound are not widely reported, studies on analogous hyperbranched aromatic polyamides confirm this general principle. For instance, a hyperbranched polyamide synthesized from 5-aminoisophthalic acid was reported to have a number average molecular weight of 1,800, demonstrating that controlled polymerization is achievable. researchgate.net The glass transition temperature (Tg) for a hyperbranched polyamide from this compound has been observed at 200°C, indicating the formation of a stable amorphous polymer. researchgate.net

Optical and Electronic Properties

The chemical structure of this compound, rich in aromatic rings, ether linkages, and amine functionalities, suggests potential for interesting optical and electronic properties in its derived polymers.

The excellent solubility of hyperbranched polyamides derived from this compound facilitates their processing into films. These polymers can be solution-cast to produce transparent, flexible, and tough films. mdpi.comntu.edu.twresearchgate.net The amorphous nature of these hyperbranched polymers, a consequence of their irregular, non-crystalline packing, is crucial for their transparency. The absence of crystalline domains that would scatter light allows for high optical clarity.

Aramid copolymers based on similar bis(4-aminophenoxy) benzene monomers have been successfully fabricated into exceptionally thin (3-10 μm), clear films with high transmittance (over 90% in the visible light region). researchgate.net This is achieved because the polymers are dissolved at a molecular level, preventing the formation of light-scattering nanofibrillar structures that can make other aramid films opaque. researchgate.net

Aromatic polyamides can be designed to be highly fluorescent. While studies focusing solely on the fluorescence of polymers from this compound are limited, research on structurally similar electroactive polyamides provides significant insight. For example, polyamides incorporating pyrene (B120774) units attached via aminophenoxy linkages exhibit the characteristic fluorescence of the pyrene chromophore. mdpi.comresearchgate.net Notably, these polymers also show a distinct, broad, and featureless emission at longer wavelengths (around 475 nm), which is attributed to excimer formation. mdpi.comresearchgate.net An excimer is a short-lived dimeric species formed between an excited-state chromophore and a ground-state chromophore, and its emission is indicative of close proximity between the aromatic units.

This capacity for fluorescence and excimer formation suggests that hyperbranched polyamides from this compound could serve as scaffolds for luminescent materials, where the hyperbranched structure might influence the aggregation and interaction of incorporated chromophores.

Electroactive polymers are materials that can be reversibly oxidized (p-doped) and reduced (n-doped). The electrochemical properties of aromatic polyamides are highly dependent on the specific monomer units in their backbone. Polyamides containing electron-rich moieties, such as triphenylamine (B166846) or pyrene, have demonstrated stable and reversible redox behavior. mdpi.comntu.edu.twresearchgate.netntu.edu.tw

The structure of this compound contains electron-rich aminophenoxy units. The nitrogen atoms in these groups possess lone pairs of electrons, making them susceptible to oxidation. Therefore, polyamides derived from this monomer are expected to be p-dopable. Cyclic voltammetry studies of polyamides containing triphenylamine units, which are structurally analogous to the aminophenoxy system, show reversible oxidation waves corresponding to the formation of stable radical cations (p-doping). ntu.edu.twntu.edu.tw

Furthermore, certain electroactive polyamides have been shown to possess both p- and n-dopable states. mdpi.comresearchgate.net For instance, polyamides with pyrene units can be both oxidized and reduced, corresponding to the formation of radical cations and anions of the pyrene moiety. mdpi.comresearchgate.net This dual redox capability is crucial for applications in various electronic devices. While the n-doping potential of polymers derived purely from this compound has not been documented, it is conceivable that by copolymerization or end-capping with electron-deficient groups, both p- and n-type behavior could be engineered into the final material.

Table 2: Electrochemical Properties of Analogous Aromatic Polyamides

| Polymer System | Redox Couple(s) | Oxidation Potential (E½ vs Ag/AgCl) | Doping Type |

| Polyamide with Triphenylamine units | Two reversible | ~0.62 V and ~1.01 V | p-dopable |

| Polyamide with Pyrene units | Reversible | Not specified | p- and n-dopable |

| This table presents data from electroactive polyamides with structures analogous to those derivable from this compound to illustrate potential redox behavior. |

Surface Properties and Modification Effects

The incorporation of the this compound monomer into polymer backbones, such as those of polyamides and polyimides, imparts a unique combination of flexibility and polarity that directly influences the resultant surface characteristics. The ether linkages and the benzoic acid group play a significant role in defining the polymer chain's spatial arrangement and its interactions at the surface interface.

The surface morphology of polymers derived from this compound is typically characterized by a smooth and amorphous nature. When processed into thin films, these polymers generally exhibit a lack of long-range crystalline order, a feature that can be attributed to the flexible ether linkages and the kinked meta-substituted benzene ring in the monomer unit. This amorphous-like structure is often desirable for applications requiring high optical transparency and uniform film formation.

Detailed analysis of the surface topography is often conducted using techniques such as Atomic Force Microscopy (AFM). While specific quantitative data for polymers derived directly from this compound is not extensively reported in the public domain, studies on structurally related aromatic polyimides provide insights into the expected surface roughness. For instance, polyimide films prepared by vapor deposition polymerization can have their surface roughness tailored by controlling the deposition rate and the heating process. Multi-step heating processes have been shown to significantly reduce surface roughness compared to one-step processes. It is anticipated that polymers from this compound, when carefully processed, would also yield films with low surface roughness, likely in the nanometer range.

Table 1: Illustrative Surface Roughness of Aromatic Polyimide Films

| Polymer System | Processing Method | Average Roughness (Ra) |

| PMDA-ODA Polyimide | Vapor Deposition (One-Step Heating) | 61.9 nm |

| PMDA-ODA Polyimide | Vapor Deposition (Multi-Step Heating) | 3.3 nm |

Note: This data is for a related polyimide system and serves to illustrate the typical range of surface roughness achievable for high-performance aromatic polymers.

The morphology of these polymer surfaces is generally uniform, without significant defects or large-scale aggregates. This homogeneity is crucial for applications where surface integrity is paramount, such as in dielectric layers for microelectronics or in gas separation membranes.

The surface energy of a polymer and its wettability are critical properties that dictate how the material interacts with its environment, including its adhesion to other materials and its resistance to fouling. These properties are determined by the chemical composition of the surface. For polymers containing this compound, the presence of polar functional groups, such as the carboxylic acid and the amine functionalities (in the case of polyamides), as well as the ether linkages, are expected to contribute to a moderately polar surface.

The wettability of a surface is commonly assessed by measuring the contact angle of a liquid on it. Water and diiodomethane (B129776) are standard probe liquids used to determine the polar and dispersive components of the surface energy, respectively.

In a study on novel aramid copolymers based on flexible bis(4-aminophenoxy) benzene moieties, which are structurally related to the monomer , the surface properties were investigated in detail. The surface energies were calculated using the Owens, Wendt, Rabel, and Kaelble (OWRK) model. The results indicated surface energy values in the range of 48.2 to 48.4 mJ/m², which is comparable to that of other meta-aramids. The presence of hydrophilic amide linkages resulted in water contact angles that were lower than those of more hydrophobic polymers.

Table 2: Surface Energy and Contact Angle Data for Structurally Related Aramid Films

| Polymer | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Energy (mJ/m²) | Dispersive Component (mJ/m²) | Polar Component (mJ/m²) |

| MBAB-aramid | 75.8 | 40.1 | 48.2 | 40.9 | 7.3 |

| PBAB-aramid | 76.5 | 38.9 | 48.4 | 41.6 | 6.8 |

Data sourced from a study on aramid copolymers derived from bis(4-aminophenoxy) benzene monomers. MBAB and PBAB refer to meta- and para-isomers of the bis(4-aminophenoxy) benzene moiety. researchgate.net

Advanced Characterization Techniques for 3,5 Bis 4 Aminophenoxy Benzoic Acid Polymers

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the successful polymerization and elucidating the chemical structure of BAPBA-based polymers, such as polyamides and polyimides.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within the polymer structure, confirming the formation of amide or imide linkages.

For BAPBA-based polyamides , the FTIR spectra exhibit several key absorption bands. The N–H stretching of the amide groups is observed in the region of 3200–3400 cm⁻¹. mdpi.com The carbonyl (C=O) stretching of the amide group appears around 1685-1700 cm⁻¹. mdpi.comresearchgate.net Other significant peaks include C=C stretching vibrations of the aromatic rings between 1500 and 1614 cm⁻¹, and C–N stretching vibrations around 1405-1492 cm⁻¹. mdpi.comresearchgate.net

In the case of polyimides derived from BAPBA, characteristic absorption bands for the imide ring are prominent. These include the asymmetric and symmetric stretching of the imide carbonyl (C=O) groups, which typically appear near 1770–1788 cm⁻¹ and 1710–1733 cm⁻¹, respectively. researchgate.netresearchgate.net The C–N stretching vibration within the imide ring is observed around 1370 cm⁻¹. researchgate.net The disappearance of the amino group signals from the BAPBA monomer confirms successful imidization. researchgate.net

FTIR Absorption Bands for BAPBA-Based Polymers

| Functional Group | Polymer Type | Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|---|

| Amide N-H | Polyamide | 3200-3400 | Stretching |

| Amide C=O | Polyamide | 1685-1700 | Stretching |

| Aromatic C=C | Polyamide | 1500-1614 | Stretching |

| Amide C-N | Polyamide | 1405-1492 | Stretching |

| Imide C=O | Polyimide | 1770-1788 | Asymmetric Stretching |

| Imide C=O | Polyimide | 1710-1733 | Symmetric Stretching |

| Imide C-N | Polyimide | 1370 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the chemical environment of protons and carbon atoms, allowing for unambiguous structural confirmation of the polymer repeat unit.

¹H NMR: In the ¹H NMR spectra of BAPBA-based polyamides, the amide proton (N-H) typically appears as a singlet at higher chemical shifts. Aromatic protons from the BAPBA and diacid chloride moieties resonate in the range of 6.83 to 7.90 ppm. researchgate.net The absence of the primary amine (-NH₂) proton signals (around 3.45 ppm) from the BAPBA monomer is a key indicator of successful polymerization. researchgate.net

¹³C NMR: The ¹³C NMR spectra offer further structural verification. For polyamides, the carbonyl carbon of the amide group is typically observed. researchgate.net Aromatic carbons from the BAPBA unit and the comonomer can be assigned based on their chemical shifts. researchgate.netrsc.org For instance, in some polyamides, the carbons of the terephthalic acid end groups appear at approximately 133.27, 130.68, and 127.38 ppm, while benzoic end groups show signals at 135.17, 133.83, 129.61, and 126.97 ppm. researchgate.net

For both polyamides and polyimides, the complete assignment of all peaks in the ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques like COSY, confirms the expected polymer structure and the absence of starting materials. rsc.org

Typical NMR Chemical Shifts for BAPBA-Based Polyamides

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.83 - 7.90 |

| ¹H | Amine Protons (monomer) | ~3.45 |

| ¹³C | Terephthalic End Groups | 127.38, 130.68, 133.27 |

| ¹³C | Benzoic End Groups | 126.97, 129.61, 133.83, 135.17 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the polymer surface, typically within the top 5-10 nm. vot.pleag.com This is particularly valuable for analyzing surface modifications, contamination, or the composition of thin films. vot.plnumberanalytics.com

The XPS spectrum is a plot of binding energy versus the intensity of emitted photoelectrons. numberanalytics.com Survey scans identify the elements present on the surface, such as carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s), which are expected for BAPBA-based polymers. eag.comnumberanalytics.com High-resolution scans of individual elemental peaks provide information about the chemical bonding environment. For example, the C 1s peak can be deconvoluted to distinguish between C-C, C-O, and C=O bonds. eag.com The N 1s peak can confirm the presence of amide or imide functionalities. XPS is a powerful tool for verifying that the surface chemistry of the polymer is consistent with its bulk structure and for studying interactions at polymer interfaces. vot.plnih.gov

Molecular Weight and Distribution Analysis

Determining the molecular weight and its distribution is crucial as these parameters significantly influence the mechanical, thermal, and processing properties of polymers.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution.

For BAPBA-based polymers, GPC is performed by dissolving the polymer in a suitable solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and passing the solution through a column packed with porous gel. Larger molecules elute faster than smaller ones. The system is calibrated with polymer standards of known molecular weights, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve from which the molecular weight of the sample can be determined. For some BAPBA-based polyamides, inherent viscosities in the range of 0.40–0.67 dL/g have been reported, indicating the formation of moderate to high molecular weight polymers. researchgate.net

Laser Light Scattering (LLS)

Laser Light Scattering (LLS) is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution without the need for calibration with standards. nih.govnih.gov The method is based on measuring the intensity of light scattered by the polymer molecules in a dilute solution at various angles.

The relationship between the scattered light intensity, the concentration of the polymer, and the molecular weight is described by the Zimm equation. By plotting the experimental data in a Zimm plot, one can extrapolate to zero angle and zero concentration to obtain the Mw. LLS is often coupled with GPC (GPC-LLS) to provide a continuous measurement of molecular weight across the entire distribution of eluted polymer chains. nih.gov This combination provides a more accurate determination of Mw compared to GPC with conventional calibration, especially for polymers with different architectures or polymer-solvent interactions than the standards used.

Thermal Analysis Techniques

Thermal analysis is fundamental in determining the service temperature range and processing conditions for polymeric materials. Techniques like Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) provide critical data on the thermal transitions of polymers synthesized from 3,5-bis(4-aminophenoxy)benzoic acid.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. ntu.edu.twresearchgate.netspectraresearch.com It is a powerful tool for determining the thermal transitions of a polymer. rsc.org For polyamides derived from monomers with structures similar to this compound, DSC is primarily used to determine the glass transition temperature (T_g). The T_g is a critical parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. ntu.edu.tw

In studies of aromatic polyamides containing ether linkages, the glass transition temperatures are typically observed in the range of 203°C to 268°C. researchgate.net For novel aromatic polyamides, these values have been reported to be between 224°C and 262°C. ntu.edu.tw This high T_g is indicative of the rigid polymer backbone imparted by the aromatic rings and ether linkages, suggesting good thermal stability. The DSC thermogram for such a polymer would show a step-like change in the heat flow at the glass transition temperature. The absence of a sharp melting peak in the DSC curves for many of these polyamides suggests an amorphous nature. ntu.edu.tw

| Property | Description | Typical Value Range for Related Aromatic Polyamides |

| Glass Transition Temperature (T_g) | The temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. | 203°C - 268°C researchgate.net |

| Melting Temperature (T_m) | The temperature at which a crystalline polymer melts. Often not observed, indicating an amorphous nature. | Not Applicable (Amorphous) ntu.edu.tw |

| Crystallization Temperature (T_c) | The temperature at which a polymer crystallizes upon cooling from the melt. | Not Applicable (Amorphous) |

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of polymers. researchgate.netuc.edu It works by applying a small, oscillating stress to a sample and measuring the resulting strain. researchgate.net This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. covalentmetrology.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping properties. uc.edu

For polymers of this compound, DMA is particularly useful for identifying the glass transition temperature (T_g). The T_g is often taken from the peak of the tan δ curve, which corresponds to the temperature of maximum energy dissipation due to molecular motion. uc.edu This value is generally in good agreement with the T_g obtained from DSC. In studies on related high-temperature polymers, the T_g is a key parameter for comparison and material selection for applications at elevated temperatures. researchgate.net For instance, novel aramid copolymers with flexible bis(4-aminophenoxy) benzene (B151609) moieties have shown glass transition temperatures of 270.1°C and 292.7°C as determined by DMA, highlighting their high-performance capabilities. mdpi.com

| Parameter | Description | Typical Information Obtained |

| Storage Modulus (E') | A measure of the stored elastic energy in the material. | Indicates the stiffness of the polymer. A sharp drop is seen at T_g. |

| Loss Modulus (E'') | A measure of the energy dissipated as heat. | A peak in the loss modulus is often associated with the T_g. |

| Tan Delta (tan δ) | The ratio of loss modulus to storage modulus (E''/E'). | The peak of the tan delta curve is a common method for determining T_g. |

Morphological and Microstructural Characterization

The surface and bulk structure of polymers at the micro and nanoscale significantly influence their macroscopic properties. Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are powerful tools for investigating the surface topography and the internal order of these materials.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of a material's surface at the nanoscale. mdpi.comresearchgate.net The technique works by scanning a sharp tip over the surface of the sample. The deflection of the cantilever holding the tip is measured to create a three-dimensional height map of the surface. mdpi.com AFM is not only capable of imaging surface topography but can also probe other properties like surface roughness and phase separation in polymer blends. researchgate.net

For films made from polymers of this compound, AFM can be used to assess the quality of the film, including its smoothness and the presence of any defects. rsc.org The surface roughness is a key parameter that can be quantified from AFM images. In the case of polymer blends or composites, phase imaging in AFM can distinguish between different components based on their mechanical properties. researchgate.net While specific studies on polymers of this compound are not widely available, analysis of related polyether block amide films demonstrates the utility of AFM in characterizing surface morphology. mdpi.com

| Parameter | Description | Typical Measurement |

| Root Mean Square (RMS) Roughness | A measure of the standard deviation of the surface height variations. | Provides a quantitative value for the smoothness of the polymer film. |

| Surface Topography | A three-dimensional map of the surface features. | Visualizes the surface morphology, including any grains, pores, or defects. |

| Phase Imaging | Maps the phase lag between the cantilever oscillation and the driving signal. | Can differentiate between regions of varying hardness or adhesion on the surface. |

X-ray Diffraction (XRD) for Amorphous/Crystalline States

X-ray Diffraction (XRD) is a primary technique for determining the degree of crystallinity in a material. researchgate.net It is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline planes in a material, producing a characteristic diffraction pattern. researchgate.net Crystalline materials give rise to sharp, well-defined peaks in the XRD pattern, while amorphous materials produce a broad halo with no sharp peaks. mdpi.com

For polymers derived from this compound, XRD is used to ascertain their solid-state structure. Many aromatic polyamides containing bulky, flexible ether linkages tend to be amorphous. researchgate.net Studies on novel polyamides synthesized from monomers with similar structures have consistently shown broad, amorphous halos in their XRD patterns, indicating a lack of long-range ordered crystalline structure. ntu.edu.tw This amorphous nature is often desirable as it can lead to improved solubility and processability of the polymers. The absence of sharp diffraction peaks would be the key indicator of the amorphous state for these materials.

| Polymer State | XRD Pattern Characteristics | Implication for Polymer Properties |

| Crystalline | Sharp, well-defined diffraction peaks. | Indicates a highly ordered, regular arrangement of polymer chains. |

| Amorphous | A broad halo with no sharp peaks. | Indicates a disordered, random arrangement of polymer chains, often leading to good solubility. ntu.edu.tw |

| Semi-crystalline | A combination of sharp peaks superimposed on a broad halo. | Indicates the presence of both crystalline and amorphous regions. |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization techniques, such as cyclic voltammetry, are essential for evaluating the redox properties of polymers, which is particularly relevant for applications in electronics and electrochromic devices.

Cyclic Voltammetry (CV) is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. nih.gov For redox-active polymers, the voltammogram shows peaks corresponding to the oxidation and reduction processes. ntu.edu.tw The amine and phenoxy groups in the this compound monomer unit can potentially impart redox activity to the resulting polymers.

Studies on aromatic polyamides containing redox-active moieties like triphenylamine (B166846) have demonstrated the utility of CV in characterizing their electrochemical behavior. ntu.edu.tw These studies show that such polymers can undergo reversible oxidation and reduction processes, which are often accompanied by a change in color, a phenomenon known as electrochromism. researchgate.net For polyamides derived from this compound, CV can be used to determine their oxidation and reduction potentials, assess the stability of the redox states, and evaluate their potential for electrochromic applications. The presence of reversible redox couples in the cyclic voltammogram would indicate that the polymer is electrochemically active.

| Parameter | Description | Significance |

| Oxidation Potential (E_ox) | The potential at which the polymer is oxidized. | Indicates the ease of removing electrons from the polymer. |

| Reduction Potential (E_red) | The potential at which the polymer is reduced. | Indicates the ease of adding electrons to the polymer. |